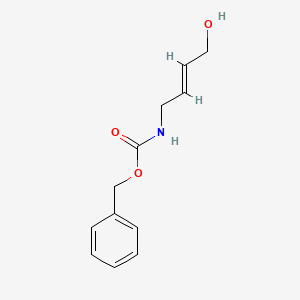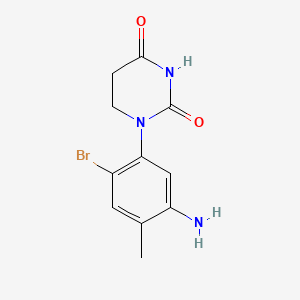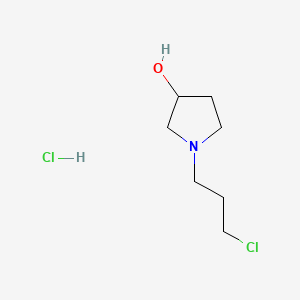
benzyl N-(4-hydroxybut-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxybut-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-hydroxybut-2-en-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 4-hydroxybut-2-en-1-amine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-en-1-yl group can be reduced to form a saturated butyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl N-(4-oxobut-2-en-1-yl)carbamate.
Reduction: Formation of benzyl N-(4-hydroxybutyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl N-(4-hydroxybut-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. The hydroxyl and carbamate groups play a crucial role in binding to the active sites of enzymes, thereby altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-(4-hydroxybutyl)carbamate
- Benzyl N-(4-oxobut-2-en-1-yl)carbamate
- Benzyl N-(4-chlorobut-2-en-1-yl)carbamate
Uniqueness
Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate is unique due to the presence of both a hydroxyl group and a double bond in the but-2-en-1-yl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
benzyl N-[(E)-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C12H15NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-7,14H,8-10H2,(H,13,15)/b5-4+ |
Clé InChI |
JMHNCIVOGYUJJV-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC/C=C/CO |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)





![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)




